Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate
Description
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate is a thiazole-containing ester derivative characterized by a chloromethyl substituent at the 4-position of the thiazole ring and an isopropyl ester group. The thiazole core is known for its bioisosteric properties, often contributing to antimicrobial, antiviral, or enzyme-inhibitory activities in related molecules .
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-6(2)13-9(12)3-8-11-7(4-10)5-14-8/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDYCXHUPTVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=NC(=CS1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 2-(chloromethyl)-1,3-thiazole with isopropyl acetate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
Structural Characteristics
Chemical Formula and Structure:
- Molecular Formula: C₉H₁₂ClNO₂S
- Molecular Weight: 233.72 g/mol
- SMILES Notation: CC(C)OC(=O)CC1=NC(=CS1)CCl
The compound features a thiazole ring which is known for its diverse biological activities. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical modifications.
Antimicrobial Properties
Thiazole derivatives are well-documented for their antimicrobial activities. Research indicates that compounds with similar thiazole structures demonstrate significant inhibition against various bacteria and fungi. For instance, studies have shown that certain thiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, by disrupting their cellular functions.
Pesticide Development
The chloromethyl group in Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate may confer herbicidal or fungicidal properties. Thiazole derivatives have been explored as active ingredients in pesticides due to their ability to interfere with plant pathogens or pests.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated several thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis suggested that modifications to the thiazole ring could enhance antimicrobial potency .
Synthesis and Docking Studies
In another research effort focused on synthesizing new thiazole derivatives, molecular docking studies were performed to predict the binding affinity of these compounds to target proteins involved in disease pathways. The findings indicated that modifications similar to those present in this compound could lead to improved interactions with biological targets .
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential antimicrobial or anticancer effects. The thiazole ring can interact with various enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Chloromethyl vs. Bromo/Halogen Substituents : The chloromethyl group in the target compound offers distinct reactivity for nucleophilic substitution or alkylation compared to bromo-substituted analogs (e.g., Ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate), which are more suited for Suzuki-Miyaura coupling .
- Ester vs. Amide Functionality: The isopropyl ester group in the target compound may improve lipophilicity and metabolic stability relative to acetamide derivatives (e.g., N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide), which often exhibit stronger hydrogen-bonding interactions with biological targets .
- Synthetic Utility : The nitrile group in 2-[4-(propan-2-yl)-1,3-thiazol-2-yl]acetonitrile enables cyclization reactions, whereas the chloromethyl group in the target compound is more versatile for functionalization .
Physicochemical Properties
- Solubility : The isopropyl ester group likely reduces aqueous solubility compared to smaller esters (e.g., ethyl) but enhances membrane permeability.
- Reactivity : The chloromethyl group confers higher electrophilicity than methyl or unsubstituted thiazoles, making it prone to nucleophilic attack .
Biological Activity
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate, a compound characterized by its thiazole ring and chloromethyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its synthesis, biological mechanisms, and relevant case studies highlighting its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 213.71 g/mol. The compound features a thiazole ring that contributes to its reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction between 2-(chloromethyl)-1,3-thiazole and isopropyl acetate under basic conditions, often utilizing solvents like dichloromethane or toluene. The reaction conditions are critical for achieving high yields and purity, often requiring elevated temperatures .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Nucleophilic Substitution : The chloromethyl group can react with nucleophiles (e.g., amines), potentially leading to the formation of biologically active derivatives.
- Enzyme Interaction : The thiazole ring can modulate enzyme activity, affecting cellular pathways involved in disease processes .
Antimicrobial Properties
Numerous studies have investigated the antimicrobial efficacy of thiazole derivatives, including this compound. In vitro assays have demonstrated significant activity against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 18 | |
| This compound | Escherichia coli | 15 | |
| Control (Gentamicin) | Staphylococcus aureus | 22 |
These findings suggest that this compound may serve as a lead structure for the development of new antimicrobial agents.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Some studies have reported that compounds similar to this compound can inhibit cell proliferation in cancer cell lines.
- Induction of Apoptosis : Certain thiazole compounds have been shown to trigger apoptosis in cancer cells by activating intrinsic pathways.
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial properties of various thiazole derivatives, this compound was tested against multiple pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects of thiazole derivatives demonstrated that those with structural similarities to this compound showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the thiazole moiety in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and esterification. Key parameters include:
- Temperature : Reactions often proceed under reflux (e.g., in ethanol or propan-2-ol) to ensure complete conversion .
- Solvents : Polar aprotic solvents like dioxane or DMF enhance reactivity for nucleophilic substitutions .
- Catalysts : Triethylamine is commonly used to neutralize HCl byproducts during chloroacetyl chloride reactions .
- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress .
- Reference :
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the thiazole ring and ester group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns (e.g., chlorine atoms) .
- HPLC : Quantifies purity and identifies byproducts using reverse-phase columns (C18) with UV detection .
- Reference :
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing this compound?
- Methodological Answer :
- Cross-Validation : Combine NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals, especially for thiazole protons .
- Isotopic Analysis : Use MS/MS fragmentation to distinguish between chlorine isotopes (³⁵Cl vs. ³⁷Cl) .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies are recommended for modifying the thiazole ring or chloromethyl group to enhance biological activity while maintaining stability?
- Methodological Answer :
- Functional Group Replacement : Substitute the chloromethyl group with fluorinated analogs to improve metabolic stability .
- Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the thiazole ring to enhance electrophilic reactivity .
- Biological Testing : Use in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity. For example, replacing the propan-2-yl ester with methyl may alter lipophilicity and bioavailability .
Q. How can contradictory data in reaction yields or biological activity be systematically analyzed?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting yield .
- Statistical Analysis : Use ANOVA to compare biological replicates and identify outliers in activity assays .
- Meta-Analysis : Review literature on analogous thiazole derivatives to contextualize unexpected results (e.g., lower-than-expected cytotoxicity) .
- Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
